N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide
CAS No.: 1706280-88-7
Cat. No.: VC7331043
Molecular Formula: C12H11N3O2S2
Molecular Weight: 293.36
* For research use only. Not for human or veterinary use.
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide - 1706280-88-7](/images/structure/VC7331043.png)
Specification
CAS No. | 1706280-88-7 |
---|---|
Molecular Formula | C12H11N3O2S2 |
Molecular Weight | 293.36 |
IUPAC Name | N-(2-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)methanesulfonamide |
Standard InChI | InChI=1S/C12H11N3O2S2/c1-19(16,17)14-10-5-3-2-4-9(10)11-8-15-6-7-18-12(15)13-11/h2-8,14H,1H3 |
Standard InChI Key | AFFOKQBAZFBREI-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NC1=CC=CC=C1C2=CN3C=CSC3=N2 |
Introduction
N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is a chemical compound with the molecular formula C12H11N3O2S and a molecular weight of 293.4 g/mol . This compound belongs to the imidazo[2,1-b]thiazole class, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The imidazo[2,1-b]thiazole scaffold is a common motif in medicinal chemistry due to its ability to interact with various biological targets.
Synthesis
The synthesis of N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide typically involves the coupling of imidazo[2,1-b]thiazole derivatives with appropriate phenyl-based reagents. Common methods include nucleophilic substitution reactions or cross-coupling reactions, depending on the starting materials and desired functional groups.
Biological Activity
While specific biological activity data for N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)methanesulfonamide is limited, compounds with similar imidazo[2,1-b]thiazole scaffolds have shown promising anticancer and antimicrobial activities. For instance, imidazo[2,1-b]thiazole derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines .
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume